N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUJXREHDUTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Synthesis
The 5-oxopyrrolidin-3-yl scaffold is constructed via a Dieckmann cyclization strategy:
Step 1 : Preparation of dimethyl 2-((4-fluorobenzyl)amino)pentanedioate
- Reagents : 4-Fluorobenzylamine, dimethyl glutaconate
- Conditions : Methanol, 0–5°C, 12 hr
- Mechanism : Nucleophilic substitution followed by esterification
Step 2 : Cyclization to form 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-carboxylate
- Reagents : Sodium methoxide (NaOMe)
- Conditions : Reflux in toluene, 110°C, 6 hr
- Yield : 68–72%
Step 3 : Reduction of ester to hydroxymethyl group
- Reagents : Lithium aluminum hydride (LiAlH₄)
- Conditions : Dry THF, 0°C → RT, 2 hr
- Critical Note : Over-reduction to CH₂OH requires strict temperature control
Functionalization of Pyrrolidinone Intermediate
Conversion to Primary Amine (Intermediate I):
Step 4 : Oxidation of hydroxymethyl to aldehyde
- Reagents : Pyridinium chlorochromate (PCC)
- Conditions : Dichloromethane, RT, 3 hr
- Monitoring : TLC (Rf 0.4 in EtOAc/hexane 1:1)
Step 5 : Reductive amination
- Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH₃CN)
- Conditions : Methanol, 40°C, 8 hr
- Yield : 58–63%
Amide Bond Formation
Coupling of Intermediate I with 3,4-dimethylbenzoyl chloride:
Step 6 : Activation of carboxylic acid
- Reagents : Thionyl chloride (SOCl₂)
- Conditions : Reflux, 70°C, 2 hr
- Quenching : Excess SOCl₂ removed under vacuum
Step 7 : Amide coupling
- Reagents : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP)
- Conditions : Dichloromethane, 0°C → RT, 12 hr
- Yield : 74–78%
Industrial-Scale Production Techniques
For bulk synthesis (>1 kg batches), modified protocols enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Step | Batch reactor (5 L) | Continuous flow reactor |
| Reduction Agent | LiAlH₄ | Catalytic hydrogenation |
| Solvent Recovery | 60–65% | 95% (distillation towers) |
| Purity (HPLC) | 97.5% | 99.8% |
Key industrial adaptations:
- Continuous Flow Chemistry : Reduces reaction time for Step 2 from 6 hr to 45 min
- Automated Crystallization : Tert-butyl methyl ether/hexane system achieves 99.5% phase purity
Critical Reaction Parameters
Temperature Control in Oxidation Steps
Comparative data for Step 4 oxidation:
| Oxidizing Agent | Temperature Range | Yield (%) | Impurity Profile |
|---|---|---|---|
| PCC | 20–25°C | 72 | <0.5% over-oxidized |
| KMnO₄ | 0–5°C | 64 | 3–5% carboxylic acid |
| CrO₃ | 10–15°C | 68 | 2% dimerization |
PCC emerges as optimal despite higher cost due to superior selectivity.
Solvent Effects on Amide Coupling
Screening of solvents in Step 7:
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 12 | 78 |
| THF | 7.58 | 18 | 65 |
| DMF | 36.7 | 6 | 81 |
| Acetonitrile | 37.5 | 8 | 73 |
Despite higher yield in DMF, dichloromethane is preferred industrially for easier removal and lower toxicity.
Analytical Characterization
Batch consistency is verified through:
5.1 Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-F), 6.95 (s, 1H, NH), 4.32 (d, J=12 Hz, 2H, CH₂N), 3.11 (t, J=7 Hz, 2H, pyrrolidinone CH₂)
- HRMS : m/z calc. for C₂₁H₂₃FN₂O₂ [M+H]⁺ 355.1818, found 355.1815
5.2 Chromatographic Purity
- HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, tR=8.2 min (99.1% AUC)
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting specific biological pathways.
Biology: It may serve as a tool for studying enzyme interactions and protein-ligand binding.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Core Scaffold Variations
Pyrrolidinone Derivatives:
- Target Compound: Pyrrolidinone with 4-fluorobenzyl (position 1) and 3,4-dimethylbenzamide (position 3).
- N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide () : Replaces fluorobenzyl with 3,4-dimethoxyphenyl and dimethylbenzamide with a sulfonylpiperidine-linked benzamide. The methoxy groups enhance polarity but reduce metabolic stability compared to fluorine .
- 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Incorporates a 2-fluoroanilinoethoxy group and methoxybenzyl substituent. The ethoxy linker may increase conformational flexibility but reduce CNS penetration .
Benzamide Analogs :
- EP 3 532 474 B1 Derivatives (): Triazolo-oxazine and trifluoropropyl-substituted benzamides. These lack pyrrolidinone but share fluorophenyl/benzamide motifs, likely targeting kinases or GPCRs with distinct selectivity .
- AB-CHFUPYCA (): Pyrazole-carboxamide synthetic cannabinoid with cyclohexylmethyl and fluorophenyl groups. The absence of pyrrolidinone and presence of pyrazole may confer stronger CB1 affinity but shorter half-life .
Substituent Effects on Physicochemical Properties
Pharmacological Activity Trends
- Receptor Binding: Fluorophenyl and benzamide groups (target, ) are common in cannabinoid receptor ligands. The target’s dimethylbenzamide may reduce CB1/CB2 affinity compared to AB-CHFUPYCA but improve selectivity for non-cannabinoid targets . ’s triazolo-oxazine benzamides likely target kinase ATP pockets, suggesting structural versatility of benzamide scaffolds .
- Kinase Inhibition: Pyrrolidinone derivatives (target, ) could inhibit kinases like JAK or BTK due to hinge-binding amide/ketone interactions. ’s sulfonylpiperidine may introduce steric hindrance, reducing potency .
Biological Activity
N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide, also known by its CAS number 954688-64-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25FN2O2, with a molecular weight of 332.4 g/mol. The structure features a pyrrolidine ring, a fluorophenyl group, and a dimethylbenzamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN2O2 |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 954688-64-3 |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.
Pharmacological Studies
- Inhibitory Effects : Preliminary studies have shown that analogs of this compound exhibit inhibitory effects on certain enzymes such as monoamine oxidase (MAO). For instance, related compounds have been identified as selective inhibitors of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine .
- Cell Viability : Cytotoxicity assays conducted on fibroblast cell lines suggest that certain derivatives do not significantly affect cell viability at lower concentrations, indicating a potentially favorable safety profile for therapeutic applications .
Study on Enzyme Inhibition
A study investigated the structure-activity relationship (SAR) of compounds similar to this compound. It was found that modifications in the fluorophenyl group could enhance selectivity for MAO-B over MAO-A. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting strong biological activity against target enzymes .
Neuroprotective Effects
Another study evaluated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that certain derivatives could reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Q & A
Q. Q1: What are the recommended synthetic routes for N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide, and how can purity be optimized?
Methodological Answer: The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidin-3-yl scaffold via cyclization of γ-lactam precursors, as demonstrated in the synthesis of 5-oxopyrrolidine analogs (e.g., hydrazone coupling reactions under acidic conditions) .
- Step 2 : Functionalization with a 4-fluorobenzyl group via nucleophilic substitution or reductive amination. For example, benzylation using 4-fluorobenzyl bromide in the presence of a base like K₂CO₃ .
- Step 3 : Coupling with 3,4-dimethylbenzamide via amide bond formation (e.g., HATU/DIPEA-mediated coupling in DMF).
Q. Purity Optimization :
Q. Q2: How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch at ~1650 cm⁻¹ and pyrrolidinone C=O at ~1720 cm⁻¹ .
Advanced Research Questions
Q. Q3: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with other halophenyl groups or alter the pyrrolidinone methyl position) .
- Bioactivity Assays :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial target proteins like DNA gyrase .
Q. Q4: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling :
- Formulation Adjustments : Use PEG-400/water co-solvents to enhance solubility or develop prodrugs (e.g., esterification of the benzamide) .
- Data Normalization : Normalize in vitro IC₅₀ values to plasma protein binding (equilibrium dialysis) to correlate with in vivo efficacy .
Q. Q5: What experimental designs are optimal for studying the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Target Identification :
- Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from brain homogenates .
- Validate hits via Western blot (e.g., histone deacetylases (HDACs) or NMDA receptors).
- Functional Assays :
Q. Q6: How can researchers address challenges in ADME (absorption, distribution, metabolism, excretion) profiling?
Methodological Answer:
- Absorption : Perform Caco-2 monolayer assays to predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Metabolism :
- Excretion : Radiolabel the compound (³H or ¹⁴C) and track excretion in urine/feces in rodent models .
Data Contradiction Analysis Example :
If antibacterial activity is high in vitro but absent in vivo:
Check plasma protein binding (e.g., >95% binding reduces free drug concentration).
Test stability in serum (incubate compound with 10% FBS at 37°C for 24h; analyze via HPLC).
Evaluate efflux pump involvement (e.g., use P. aeruginosa strains overexpressing MexAB-OprM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
